Superior Serotonin Transporter Selectivity Over Dopamine and Norepinephrine Transporters
MMAI demonstrates pronounced selectivity for the serotonin transporter (SERT) relative to the dopamine (DAT) and norepinephrine (NET) transporters, a key differentiator from closely related aminoindanes. In rat brain synaptosomal release assays, MMAI was highly selective for SERT, with 100-fold lower potency at NET and DAT [1]. In contrast, MDAI was only moderately selective for SERT and NET, with 10-fold weaker effects on DAT, while 5-MeO-AI exhibited only 6-fold lower potency at NET and 20-fold lower potency at DAT [1]. This stark difference in selectivity profile dictates the specific neurochemical fingerprint of each compound.
| Evidence Dimension | Transporter Selectivity (Relative Potency) |
|---|---|
| Target Compound Data | 100-fold lower potency at NET and DAT vs. SERT |
| Comparator Or Baseline | MDAI: 10-fold weaker effects on DAT; 5-MeO-AI: 6-fold lower potency at NET, 20-fold lower at DAT |
| Quantified Difference | MMAI exhibits 10x greater SERT selectivity over DAT than MDAI, and ~5-10x greater selectivity over NET/DAT than 5-MeO-AI |
| Conditions | In vitro monoamine release assays in rat brain synaptosomes |
Why This Matters
Procurement of MMAI ensures a specific, high-fidelity tool for investigating purely serotonergic mechanisms without confounding dopaminergic or noradrenergic contributions, which is not possible with less selective analogs.
- [1] Halberstadt AL, Brandt SD, Walther D, Baumann MH. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology (Berl). 2019 Mar 23;236(3):989-999. doi: 10.1007/s00213-019-05207-1. PMID: 30904940; PMCID: PMC6848746. View Source
